molecular formula C9H10O3S B1295706 5-Oxo-5-(2-thienyl)valeric acid CAS No. 22971-62-6

5-Oxo-5-(2-thienyl)valeric acid

Cat. No.: B1295706
CAS No.: 22971-62-6
M. Wt: 198.24 g/mol
InChI Key: GSQMRVFOHNXKOR-UHFFFAOYSA-N
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Scientific Research Applications

5-Oxo-5-(2-thienyl)valeric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biochemistry: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety data sheet for 5-Oxo-5-(2-thienyl)valeric acid suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

5-Oxo-5-(2-thienyl)valeric acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to form hydrogen bonds and participate in hydrophobic interactions. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes that facilitate biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic or research applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may have distinct biochemical properties . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound may be transported into cells via active transport mechanisms or facilitated diffusion, depending on the concentration gradient and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as the compound may interact with different biomolecules in various subcellular environments . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(2-thienyl)valeric acid typically involves the reaction of 2-thiophenecarboxaldehyde with a suitable reagent to form the corresponding thienyl derivative. This intermediate is then subjected to further reactions to introduce the valeric acid moiety and the ketone functional group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(2-thienyl)valeric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    4-(2-Thienoyl)butyric acid: Similar in structure but lacks the ketone functional group.

    5-(2-Thienyl)pentanoic acid: Similar backbone but different functional groups.

Uniqueness

5-Oxo-5-(2-thienyl)valeric acid is unique due to the presence of both the thienyl group and the ketone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-oxo-5-thiophen-2-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQMRVFOHNXKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292130
Record name 5-Oxo-5-(2-thienyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22971-62-6
Record name 22971-62-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Oxo-5-(2-thienyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiophene (19.5 ml) and glutaric anhydride (27.5 g) were mixed and heated to 60° C. under a nitrogen atmosphere until all solid dissolved. The heat was removed and 2.4 grams of 85% orthophosphoric acid was added. The reaction mixture was then heated to 100° C. for four hours, cooled, and 46 ml of water added. The mixture was extracted with ether then the ether phase was extracted with aqueous sodium hydroxide solution (2.5N). The aqueous phase was cooled and made acidic by addition of 6N hydrochloric acid. Solid which precipitated out was collected on a filter, washed with water and dried under vacuum at 60° C. Yield 9.2 g N.M.R. (CDCl3)δ2.1 (m, 2H), 2.54 (t, 2H), 3.04 (t, 2H), 7.14 (t, 1H), 7.64 (dd, 1H), 7.74 (d, 1H).
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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